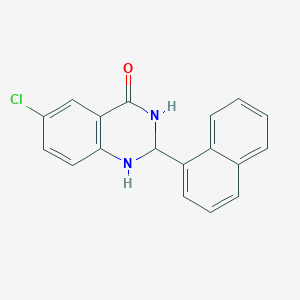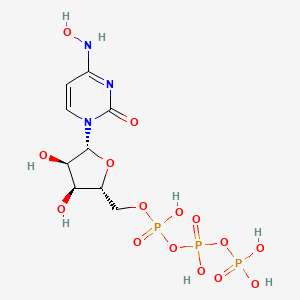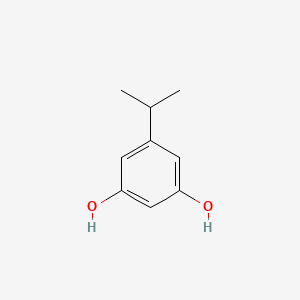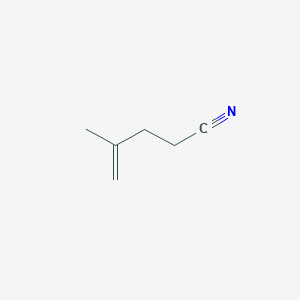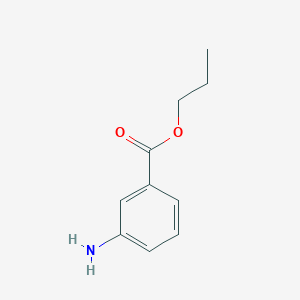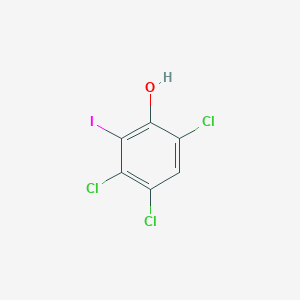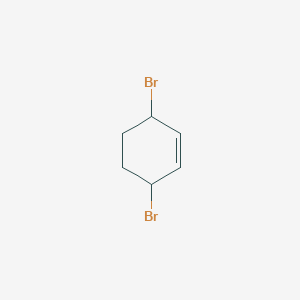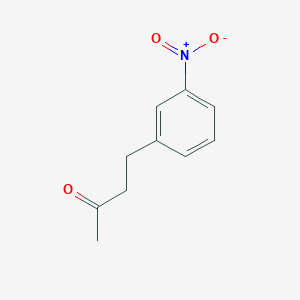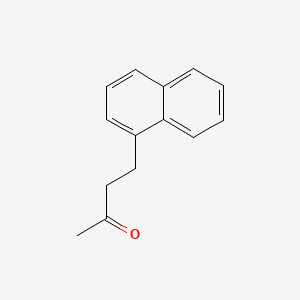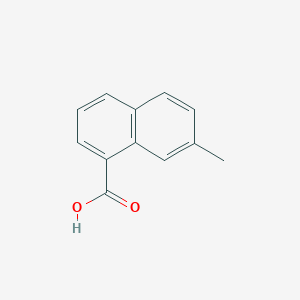
7-Methylnaphthalene-1-carboxylic acid
概要
説明
7-Methylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₀O₂. It is a derivative of naphthalene, characterized by a carboxylic acid group at the first position and a methyl group at the seventh position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
準備方法
Synthetic Routes and Reaction Conditions: 7-Methylnaphthalene-1-carboxylic acid can be synthesized through several methods:
Oxidation of 7-Methylnaphthalene: One common method involves the oxidation of 7-methylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Grignard Reaction: Another method involves the carboxylation of a Grignard reagent derived from 7-bromomethylnaphthalene.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using environmentally friendly oxidants and catalysts to ensure high efficiency and minimal environmental impact .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed:
Oxidation: Naphthalene-1,7-dicarboxylic acid
Reduction: 7-Methylnaphthalene-1-methanol
Substitution: Functionalized naphthalene derivatives
科学的研究の応用
7-Methylnaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-methylnaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Oxidation Reactions: The compound can act as a substrate for oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.
Reduction Reactions: It can be reduced to form alcohols, which can further participate in various biochemical pathways.
Substitution Reactions:
類似化合物との比較
Naphthalene-1-carboxylic acid: Lacks the methyl group at the seventh position, resulting in different chemical and physical properties.
2-Methylnaphthalene-1-carboxylic acid: The methyl group is at the second position, leading to variations in reactivity and applications.
Uniqueness: Its distinct structure allows for targeted modifications and functionalizations, making it a valuable compound in organic synthesis and research .
特性
IUPAC Name |
7-methylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-5-6-9-3-2-4-10(12(13)14)11(9)7-8/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVOBWUGAKILQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546243 | |
| Record name | 7-Methylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35387-22-5 | |
| Record name | 7-Methyl-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35387-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
